Methyl 2-amino-3-(4-aminophenyl)propanoate;dihydrochloride
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Overview
Description
®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride involves several steps. One common method includes the esterification of ®-2-amino-3-(4-aminophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-3-(4-aminophenyl
Methyl 2-amino-3-(4-aminophenyl)propanoate: Lacks the dihydrochloride component.
Properties
Molecular Formula |
C10H16Cl2N2O2 |
---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-aminophenyl)propanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;;/h2-5,9H,6,11-12H2,1H3;2*1H |
InChI Key |
PKMKAKAMQCZLDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)N.Cl.Cl |
Origin of Product |
United States |
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